molecular formula C14H12ClNO2 B14081632 2-(Benzylamino)-4-chlorobenzoic acid CAS No. 1026-33-1

2-(Benzylamino)-4-chlorobenzoic acid

Cat. No.: B14081632
CAS No.: 1026-33-1
M. Wt: 261.70 g/mol
InChI Key: JHRXFPUUMCFNLQ-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzylamino group and a chlorine atom attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-chlorobenzoic acid typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Benzylation: The amino group is benzylated using benzyl chloride in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or amides, while substitution can produce various substituted benzoic acids.

Scientific Research Applications

2-(Benzylamino)-4-chlorobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4-chlorobenzoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with proteins, affecting their function. The chlorine atom can also participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-4-chlorobenzoic acid
  • 2-(Benzylamino)-4-fluorobenzoic acid
  • 2-(Benzylamino)-4-bromobenzoic acid

Uniqueness

2-(Benzylamino)-4-chlorobenzoic acid is unique due to the presence of both the benzylamino group and the chlorine atom, which confer specific chemical and biological properties

Properties

CAS No.

1026-33-1

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

2-(benzylamino)-4-chlorobenzoic acid

InChI

InChI=1S/C14H12ClNO2/c15-11-6-7-12(14(17)18)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18)

InChI Key

JHRXFPUUMCFNLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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